AR Transactivation Inhibitory Potency: Unsubstituted Pyrazole vs. 4-F Substituted Analog (UT-34)
The unsubstituted pyrazole B-ring analog 16a, which shares the same A-ring phenyl and linker architecture as N-phenyl-2-pyrazol-1-ylpropanamide but carries an additional 2-hydroxy-2-methyl group on the linker, exhibits an AR transactivation IC50 of 1.442 μM. In contrast, the 4-fluoro substituted analog 10 (UT-34) achieves an IC50 of 0.199 μM in the same assay [1]. This 7.2-fold potency deficit for the unsubstituted pyrazole indicates that the target compound, lacking even the linker hydroxyl/methyl groups, is likely to be even less potent. The data are derived from a luciferase reporter assay in LNCaP cells stimulated with 1 nM DHT.
| Evidence Dimension | AR transactivation inhibition (IC50) |
|---|---|
| Target Compound Data | 1.442 μM (analog 16a; unsubstituted pyrazole B-ring, 2-OH-2-Me linker, phenyl A-ring) |
| Comparator Or Baseline | 0.199 μM (analog 10 / UT-34; 4-F pyrazole B-ring, 2-OH-2-Me linker, phenyl A-ring) |
| Quantified Difference | 7.2-fold weaker inhibitory potency for the unsubstituted pyrazole analog |
| Conditions | LNCaP cell line; AR-driven luciferase reporter; 1 nM DHT stimulation; 48 h treatment |
Why This Matters
For procurement decisions in prostate cancer drug discovery, this >7-fold potency gap defines N-phenyl-2-pyrazol-1-ylpropanamide as a negative control or SAR baseline compound, not a lead candidate, and clarifies that pyrazole ring substitution is essential for meaningful AR antagonism.
- [1] He Y, Hwang DJ, Ponnusamy S, Thiyagarajan T, Mohler ML, Narayanan R, Miller DD. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J Med Chem. 2020;63(21):12642-12665. Table 2. View Source
